molecular formula C22H22ClNO B1393937 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-72-5

2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1393937
M. Wt: 351.9 g/mol
InChI Key: UNJYXRBOIDTGDC-UHFFFAOYSA-N
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Description

“2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic compound. The name suggests it contains a quinoline structure, which is a type of heterocyclic aromatic organic compound. It also seems to have an isobutylphenyl group, which is found in compounds like ibuprofen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of related compounds often involves reactions like Friedel-Crafts acylation, reduction, chloride substitution, and Grignard reactions .

Scientific Research Applications

1. Catalyst in Synthesis Processes

  • Used in carbonylation reactions for the synthesis of 2-arylpropionic acids, including ibuprofen, showing high reaction rates and selectivity (Seayad, Jayasree, & Chaudhari, 1999).
  • Employed in electrochemical reduction reactions as a precursor for anti-inflammatory drugs (Isse, Ferlin, & Gennaro, 2005).

2. Reagent in Chromatography

3. Synthesis of Pharmaceutical Compounds

  • Facilitates the synthesis of various pharmaceutical compounds, including isoquinolin-1(2H)-ones, through palladium-catalyzed cyclization (Zheng & Alper, 2008).
  • Used in the synthesis of hydroquinoline and pyrimido[4,5-b]quinoline derivatives, which have potential applications in pharmaceuticals (Ghoneim & Assy, 2015).

4. Other Applications

  • Employed in the preparation of cationic Ir(III) complexes, which demonstrate various luminescent properties (Song et al., 2016).
  • Utilized in ruthenium-catalyzed reactions for the synthesis of pyridine or quinoline derivatives (Pan et al., 2016).

properties

IUPAC Name

6,8-dimethyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO/c1-13(2)9-16-5-7-17(8-6-16)20-12-19(22(23)25)18-11-14(3)10-15(4)21(18)24-20/h5-8,10-13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJYXRBOIDTGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153418
Record name 6,8-Dimethyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

CAS RN

1160262-72-5
Record name 6,8-Dimethyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160262-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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